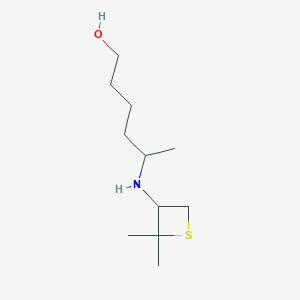![molecular formula C13H9ClO2 B13004408 2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13004408.png)
2'-Chloro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro group at the 2’ position, a hydroxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 4-hydroxybenzaldehyde.
Coupling Reaction: A Suzuki cross-coupling reaction is employed to couple the two aromatic rings.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-methanol.
Substitution: 2’-Amino-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde.
Aplicaciones Científicas De Investigación
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites or allosteric sites . This interaction can lead to the modulation of cellular pathways and biological processes, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2’,4’-Dichloro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid .
- 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide .
Uniqueness
2’-Chloro-4’-hydroxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other biphenyl derivatives. Its combination of chloro, hydroxy, and aldehyde functional groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C13H9ClO2 |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
3-(2-chloro-4-hydroxyphenyl)benzaldehyde |
InChI |
InChI=1S/C13H9ClO2/c14-13-7-11(16)4-5-12(13)10-3-1-2-9(6-10)8-15/h1-8,16H |
Clave InChI |
LZGSDROLKRVUAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)O)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


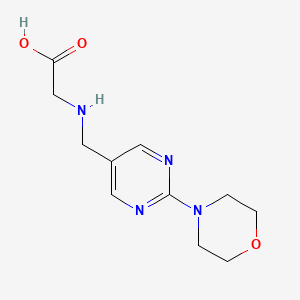
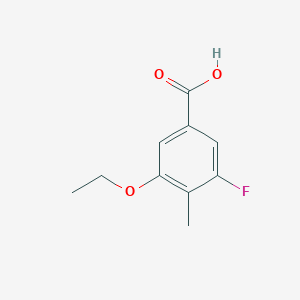
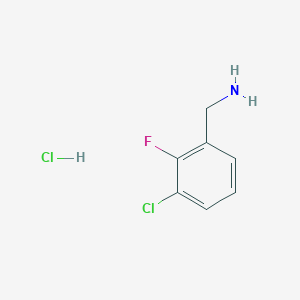
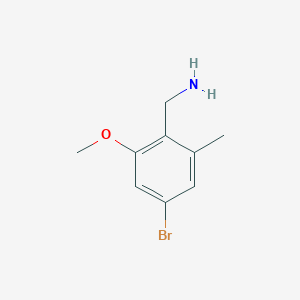
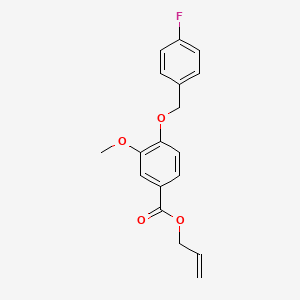
![6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
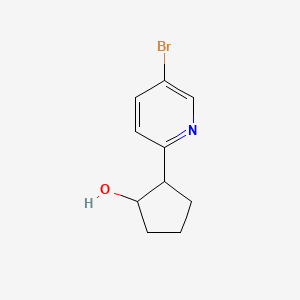
![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
![3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid](/img/structure/B13004378.png)

![6-(Benzyloxy)spiro[3.3]heptan-2-one](/img/structure/B13004390.png)
![9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13004403.png)

